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Compound of Interest

Compound Name: 2-(3-chlorophenyl)-1H-imidazole

CAS No.: 27423-81-0

Cat. No.: B1619572

Get Quote

Structural Identity, Synthetic Architecture, and Pharmacological Utility

Chemical Identity & Informatics
Compound: 2-(3-chlorophenyl)-1H-imidazole CAS Registry Number: 27423-81-0 Molecular

Formula: C

H

ClN

Exact Mass: 178.0298 Da

This compound belongs to the class of 2-aryl-substituted imidazoles. It is structurally distinct

from its isomer, 1-(3-chlorophenyl)-1H-imidazole (N-arylated), a distinction critical for binding

affinity in kinase inhibitor design and epoxy curing applications. The 2-position substitution

allows the imidazole nitrogen atoms to remain available as both hydrogen bond donors (N1-H)

and acceptors (N3), facilitating versatile non-covalent interactions.
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Structural Identifiers
Identifier Type Value Note

Canonical SMILES Clc1cccc(c1)c2[nH]ccn2
Tautomeric form may vary (1H

vs 3H)

Isomeric SMILES
ClC1=CC=CC(C2=NC=CN2)=

C1
Aromatic representation

InChI String

InChI=1S/C9H7ClN2/c10-8-2-

1-3-9(6-8)11-5-4-12-11/h1-6H,

(H,11,12)

Standard InChI

Key Structural Feature Meta-chloro substitution

Enhances lipophilicity (

) and metabolic stability vs.

unsubstituted phenyl.[1][2][3]

Synthetic Architecture: The Debus-Radziszewski
Protocol
The most robust route for synthesizing 2-substituted imidazoles is the Debus-Radziszewski

imidazole synthesis. This multicomponent reaction condenses a dicarbonyl, an aldehyde, and

ammonia.

Reaction Logic
Unlike N-arylation (Ullmann coupling) used for 1-substituted isomers, this protocol constructs

the imidazole ring de novo around the aldehyde carbon, ensuring regiospecificity at the C2

position.

Glyoxal provides C4 and C5 of the imidazole ring.

3-Chlorobenzaldehyde provides C2 and the aryl pendant.

Ammonium Acetate provides the two nitrogen atoms.

Experimental Protocol (Standardized)
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Note: This protocol is scaled for 10 mmol.

Reagents:

3-Chlorobenzaldehyde (1.40 g, 10 mmol)

Glyoxal (40% aq. solution, 1.45 g, 10 mmol)

Ammonium Acetate (excess, ~40 mmol)

Solvent: Methanol (MeOH) or Glacial Acetic Acid (AcOH).

Procedure:

Step A: Dissolve 3-chlorobenzaldehyde in 20 mL MeOH.

Step B: Add Glyoxal solution slowly under stirring.

Step C: Add Ammonium Acetate. If using MeOH, the reaction may require catalytic AcOH.

Step D: Reflux at 65-70°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH

95:5).

Step E (Workup): Cool to room temperature. Pour into ice-water (100 mL). Basify to pH 8–

9 with NH

OH to precipitate the free base.

Step F (Purification): Filter the precipitate. Recrystallize from Ethanol/Water or purify via

flash column chromatography.

Mechanistic Pathway (Graphviz)
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Figure 1: The Debus-Radziszewski pathway involves the condensation of dicarbonyl and

aldehyde species with ammonia, followed by cyclodehydration to form the aromatic imidazole

core.

Physicochemical Profiling
Understanding the physicochemical properties is essential for predicting the behavior of this

molecule in biological systems (drug design) or materials science (curing agents).
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Property Estimated Value Significance

pKa (Pyridinic N) ~6.8 – 7.1

The electron-withdrawing 3-Cl

group slightly lowers the pKa

compared to 2-

phenylimidazole (pKa ~7.4),

making the N3 less basic.

pKa (Pyrrolic NH) ~13.5

Weakly acidic; can be

deprotonated by strong bases

(NaH) for N-alkylation.

LogP (Lipophilicity) ~2.3

The chlorine atom increases

lipophilicity (vs. 2-

phenylimidazole LogP ~1.6),

improving membrane

permeability.

H-Bond Donors 1 The N-H proton.

H-Bond Acceptors 1 The pyridinic Nitrogen (N3).

Medicinal Chemistry & Applications
The 2-(3-chlorophenyl)-1H-imidazole scaffold is a privileged fragment in drug discovery,

particularly for targets requiring a planar, H-bonding motif that mimics the histidine side chain

but with added lipophilic bulk.

A. p38 MAP Kinase Inhibition
This scaffold serves as a core bioisostere for the triaryl-imidazole class of p38 mitogen-

activated protein kinase (MAPK) inhibitors (e.g., related to SB-203580).

Mechanism: The imidazole N3 acts as a hydrogen bond acceptor for the ATP-binding pocket

(specifically interacting with the hinge region amino acids, e.g., Met109 in p38

).
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Role of 3-Cl: The meta-chlorine occupies a hydrophobic pocket (Gatekeeper region),

improving selectivity and potency compared to the unsubstituted phenyl ring.

B. Antifungal Agents
Azole antifungals target lanosterol 14

-demethylase (CYP51). While 1-substituted imidazoles (like clotrimazole) are more common, 2-
substituted derivatives are explored for their ability to coordinate the heme iron via the N3
nitrogen while projecting the chlorophenyl group into the substrate access channel.

C. Epoxy Resin Curing (Materials Science)
2-Phenylimidazoles are latent curing agents for epoxy resins.[4]

Function: The secondary amine (N1-H) reacts with the epoxide ring, and the tertiary amine

(N3) catalyzes homopolymerization.

3-Cl Effect: The electron-withdrawing chlorine reduces the nucleophilicity of the imidazole,

potentially increasing the "latency" (pot life) of the resin mixture compared to unsubstituted 2-

phenylimidazole, allowing for processing at higher temperatures.

Logical Validation & Quality Control
To ensure the integrity of the synthesized material, the following analytical checkpoints must be

met.

Checkpoint A: Tautomeric Verification (NMR)
In

H NMR (DMSO-d

), the imidazole protons at C4 and C5 typically appear as a broad singlet or two distinct
doublets depending on the rate of tautomeric exchange.

Diagnostic Signal: Look for the N-H proton signal around 12.0–13.0 ppm (broad).

Aromatic Region: The 3-chlorophenyl group will show a distinct pattern: a singlet (H2'), a

doublet (H4'), a triplet (H5'), and a doublet (H6').
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Checkpoint B: Purity via HPLC
Column: C18 Reverse Phase.

Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

Detection: UV at 254 nm (Aromatic absorption).

Criterion: >95% purity required for biological assays to rule out toxicity from unreacted

aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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